2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O4S and its molecular weight is 405.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antitumor activities. For instance, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, featuring a 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) moiety, have demonstrated selective anti-tumor activities. The configuration of these compounds, particularly the R-configuration, may contribute to their activity (Xiong Jing, 2011).
Antimicrobial and Anti-proliferative Activities
Further studies explored the synthesis of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, which were subjected to antimicrobial and antitumor activity assessments. These compounds showed inhibitory effects on breast and liver cancer cells, surpassing the reference drug doxorubicin in efficacy (Asmaa M. Fahim et al., 2021).
Synthesis and Pharmacological Properties
Another line of research focused on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were evaluated for antimicrobial and hemolytic activities, with several showing significant activity against microbial species. This research highlights the potential of such compounds in developing new antimicrobial agents (Samreen Gul et al., 2017).
Design and Biological Evaluation
Further studies have designed and synthesized tetrahydropyrimidine–isatin hybrids, examining their antitubercular and antimalarial potential. This suggests the broad spectrum of biological activities that compounds related to 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide could possess, highlighting the importance of such compounds in the development of novel therapeutic agents (T. N. Akhaja & J. Raval, 2012).
Properties
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c1-10-2-3-11(8-12(10)18)19-14(25)9-28-17-22-21-15(27-17)5-7-23-6-4-13(24)20-16(23)26/h2-4,6,8H,5,7,9H2,1H3,(H,19,25)(H,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMKCCOUSLWAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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